3-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL
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Overview
Description
3-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a methoxyphenyl group, a morpholine ring, and a triazine core. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the Ullmann reaction, where 4-iodophenol reacts with 3-methoxyphenol in the presence of a copper catalyst . This is followed by demethylation using hydrobromic acid in acetic acid. Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important in biological systems.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can be replaced by other substituents under appropriate conditions
Common Reagents and Conditions: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are frequently used. The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its ability to bind to DNA makes it useful in genetic studies and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with molecular targets such as enzymes and DNA. The compound’s triazine core can form hydrogen bonds and other interactions with biological molecules, affecting their function. This interaction can modulate pathways involved in cell growth, apoptosis, and other critical processes .
Comparison with Similar Compounds
Similar compounds include:
2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol: This compound shares structural similarities but differs in its specific functional groups and applications.
Anisole (methoxybenzene): While simpler, anisole serves as a precursor in the synthesis of more complex phenolic compounds.
Methylphenols: These compounds, such as p-cresol, have similar phenolic structures but differ in their substituents and reactivity.
The uniqueness of 3-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler phenolic compounds.
Properties
IUPAC Name |
3-[(E)-[[4-(4-methoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3/c1-30-18-7-5-16(6-8-18)23-19-24-20(26-21(25-19)28-9-11-31-12-10-28)27-22-14-15-3-2-4-17(29)13-15/h2-8,13-14,29H,9-12H2,1H3,(H2,23,24,25,26,27)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRMLRHIIJQZIX-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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